6-(1-Hydroxypropyl)-2(3H)-benzoxazolone
Description
6-(1-Hydroxypropyl)-2(3H)-benzoxazolone is a benzoxazolone derivative characterized by a hydroxypropyl substituent at the 6-position of the benzoxazolone core. Benzoxazolones are heterocyclic compounds featuring a fused benzene and oxazolone ring, widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects .
Properties
CAS No. |
54903-18-3 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-(1-hydroxypropyl)-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C10H11NO3/c1-2-8(12)6-3-4-7-9(5-6)14-10(13)11-7/h3-5,8,12H,2H2,1H3,(H,11,13) |
InChI Key |
PBCZFSGREIJADI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)NC(=O)O2)O |
Origin of Product |
United States |
Biological Activity
6-(1-Hydroxypropyl)-2(3H)-benzoxazolone is a derivative of 2(3H)-benzoxazolone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including analgesic, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of 6-(1-Hydroxypropyl)-2(3H)-benzoxazolone, synthesizing findings from various studies.
Chemical Structure and Properties
The chemical structure of 6-(1-Hydroxypropyl)-2(3H)-benzoxazolone includes a benzoxazolone core modified at the 6th position with a hydroxypropyl group. This modification is significant for enhancing its pharmacological properties. The compound's hydrophilic and lipophilic characteristics contribute to its absorption, distribution, metabolism, and excretion (ADME) profiles.
Analgesic and Anti-inflammatory Activity
Research indicates that derivatives of 2(3H)-benzoxazolone exhibit notable analgesic and anti-inflammatory effects. For instance, compounds synthesized from this scaffold have been tested using the carrageenan-induced paw edema model and hot plate tests in rodents. These studies demonstrate that modifications at specific positions can enhance these activities significantly.
- Case Study : A study synthesized several benzoxazolone derivatives, including 6-(1-Hydroxypropyl)-2(3H)-benzoxazolone. The analgesic activity was evaluated through the acetic acid writhing test and hot plate test, showing promising results compared to standard analgesics .
Antimicrobial Activity
Benzoxazolone derivatives have also shown antimicrobial properties against various pathogens. The structural features of these compounds contribute to their ability to inhibit bacterial growth.
- Research Findings : In vitro studies demonstrated that certain derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of metabolic pathways .
Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of 6-(1-Hydroxypropyl)-2(3H)-benzoxazolone. The compound's ability to scavenge free radicals plays a vital role in its therapeutic potential.
- Experimental Results : In vitro assays revealed that this compound exhibits stronger antioxidant activity than ascorbic acid, indicating its potential use in preventing oxidative stress-related diseases .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for various benzoxazolone derivatives:
| Compound Name | Analgesic Activity | Anti-inflammatory Activity | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|---|
| 6-(1-Hydroxypropyl)-2(3H)-benzoxazolone | Moderate | High | Moderate | High |
| 6-(2,5-Difluorobenzoyl)-2(3H)-benzoxazolone | High | Moderate | High | Moderate |
| 5-Methyl-3-(2-hydroxyl-2-phenylethyl)-2(3H)-benzoxazolone | Low | High | Low | High |
The biological activities of 6-(1-Hydroxypropyl)-2(3H)-benzoxazolone can be attributed to its interaction with various biological targets. For example:
- Analgesic Mechanism : It may act by modulating pain pathways via cyclooxygenase (COX) inhibition.
- Anti-inflammatory Mechanism : The compound may inhibit pro-inflammatory cytokines and reduce edema formation.
- Antimicrobial Mechanism : Its ability to disrupt bacterial cell walls contributes to its antimicrobial efficacy.
Comparison with Similar Compounds
Cytotoxicity and Anticancer Effects
- 6-[3-(4-Trifluoromethylphenyl)-2-propenoyl]-2(3H)-benzoxazolone (Compound 4): Demonstrated the highest cytotoxicity (CC₅₀) and potency-selectivity expression (PSE) among chalcone derivatives, attributed to the electron-withdrawing trifluoromethyl group enhancing target binding .
- Hydroxypropyl analog (hypothetical): The hydroxyl group may reduce cytotoxicity compared to propenoyl derivatives but improve selectivity due to reduced electrophilicity.
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition: Propenoyl-substituted benzoxazolones show moderate CA inhibition (e.g., compound 4: IC₅₀ ~10 µM), likely due to interactions with the enzyme’s hydrophobic pocket . Hydroxypropyl derivatives may exhibit weaker inhibition due to reduced lipophilicity.
- Anti-Caspase-3 Activity: Piperazine-substituted benzoxazolones (e.g., compound 3: 5-chloro-3-piperazino derivative) show significant anti-caspase-3 activity, suggesting substituent flexibility in targeting apoptosis pathways .
Solubility and Bioavailability
- Hydroxypropyl and methoxy-substituted derivatives (e.g., 4-methoxyphenyl chalcones) generally exhibit improved aqueous solubility compared to acetyl or trifluoromethyl analogs, critical for oral bioavailability .
Key Research Findings
Q & A
Q. What synthetic routes are effective for preparing 6-(1-hydroxypropyl)-2(3H)-benzoxazolone derivatives?
A key method involves reacting 3-(2-fluoro-1-oxopropyl)-2(3H)-benzoxazolone with D-glyceraldehyde acetonide in the presence of titanium(IV) chloride and triethylamine. Optimal solvents include dichloromethane, tetrahydrofuran (THF), or toluene at temperatures between -10°C and 10°C . Table 1: Reaction Conditions
| Catalyst System | Solvents | Temperature Range | Yield Optimization |
|---|---|---|---|
| TiCl₄ + Triethylamine | Dichloromethane, THF, etc. | -10°C to 10°C | High efficiency |
Q. What pharmacological activities are associated with 6-(1-hydroxypropyl)-2(3H)-benzoxazolone derivatives?
Q. How is structural characterization performed for benzoxazolone derivatives?
Techniques include ¹H/¹³C NMR for substituent analysis, HRMS for molecular weight validation, and elemental analysis (C, H, N percentages). For example, 3-substituted derivatives are confirmed via spectral shifts in the benzoxazolone ring .
Advanced Research Questions
Q. How do 6-(1-hydroxypropyl)-2(3H)-benzoxazolone derivatives interact with circadian clock proteins?
Molecular docking and dynamics simulations reveal affinity for CRY1/2 proteins, which regulate circadian rhythms. The benzoxazolone scaffold mimics melatonin’s 5-methoxyindole structure, enabling dual modulation of pain and circadian pathways. MM/PBSA calculations highlight strong binding energies (e.g., -8.2 kcal/mol for CRY1) . Table 3: Key Protein Targets
| Target Protein | Binding Affinity (Simulated) | Functional Implication |
|---|---|---|
| CRY1 | High | Circadian rhythm regulation |
| CRY2 | Moderate | Pain modulation |
Q. How do substituents on the benzoxazolone ring influence biological activity?
5-Nitro and 5-fluoro substituents enhance affinity for CRY proteins, while 5-methoxy groups mimic melatonin’s chronotherapeutic effects. Substituent polarity and steric effects are critical for target engagement . Table 4: Substituent Effects
| Substituent | Target Protein | Binding Impact | Experimental Model |
|---|---|---|---|
| 5-Nitro | CRY1 | ↑ Affinity | Molecular docking |
| 5-Fluoro | CRY2 | Moderate | Dynamics simulation |
Q. What methodologies resolve contradictions between observed anti-inflammatory effects and circadian modulation data?
Integrated approaches combine in vitro COX inhibition assays with clock gene expression profiling (e.g., PER1/2, CLOCK:BMAL1). For instance, while COX-2 inhibition is well-documented, CRY protein interactions suggest indirect circadian effects via inflammatory feedback loops .
Q. What computational strategies optimize benzoxazolone derivatives for dual analgesic and chronotherapeutic effects?
Pharmacophore mapping aligns the benzoxazolone core with melatonin’s 5-methoxyindole. Free energy calculations (MM/PBSA) and residue interaction analysis (e.g., hydrogen bonding with CRY1’s Glu279) guide substituent design .
**How are apoptosis pathways targeted using benzoxazolone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
